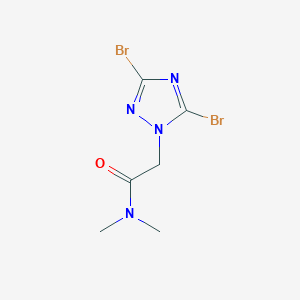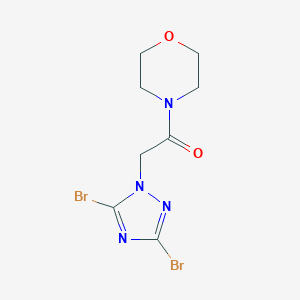![molecular formula C11H8BrClO2 B358893 [5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol CAS No. 874592-32-2](/img/structure/B358893.png)
[5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol: is a chemical compound characterized by the presence of a bromine and chlorine-substituted phenyl ring attached to a furan ring through a methanol group
Mechanism of Action
Target of Action
It’s structurally similar compound, dapagliflozin , primarily targets the Sodium-Glucose Co-transporter type II (SGLT2) in the kidneys .
Mode of Action
Dapagliflozin, a structurally similar compound, works by inhibiting sglt2, reducing the reabsorption of glucose, and thereby promoting its excretion in urine .
Biochemical Pathways
Dapagliflozin’s inhibition of sglt2 affects the renal glucose reabsorption pathway, leading to a decrease in blood glucose levels .
Result of Action
The structurally similar compound dapagliflozin leads to a decrease in blood glucose levels by promoting urinary glucose excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol typically involves the reaction of 4-bromo-2-chlorobenzaldehyde with furfuryl alcohol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux, and the product is isolated through crystallization or distillation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.
Major Products:
Oxidation: Formation of 5-(4-Bromo-2-chlorophenyl)-2-furancarboxaldehyde or 5-(4-Bromo-2-chlorophenyl)-2-furancarboxylic acid.
Reduction: Formation of 5-(4-Bromo-2-chlorophenyl)-2-furylmethanol derivatives.
Substitution: Formation of various substituted phenyl-furan derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: [5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies to understand the interactions of halogenated aromatic compounds with biological systems.
Medicine:
Pharmaceutical Research: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Comparison with Similar Compounds
- [5-(4-Bromo-2-chlorophenyl)-2-furancarboxaldehyde]
- [5-(4-Bromo-2-chlorophenyl)-2-furancarboxylic acid]
- [5-(4-Bromo-2-chlorophenyl)-2-furylmethanol derivatives]
Uniqueness:
- Structural Features: The combination of a bromine and chlorine-substituted phenyl ring with a furan ring through a methanol group is unique.
- Reactivity: The presence of halogen atoms enhances the compound’s reactivity, making it valuable for various chemical processes.
- Applications: Its potential applications in organic synthesis, pharmaceutical research, and material science distinguish it from other similar compounds.
Properties
IUPAC Name |
[5-(4-bromo-2-chlorophenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClO2/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-5,14H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQCLVQPCDXCKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C2=CC=C(O2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{2-[(2-Methylbenzyl)amino]ethoxy}ethanol](/img/structure/B358820.png)







![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B358883.png)
![5-[2-(Cyclohexen-1-yl)ethylamino]-5-oxopentanoic acid](/img/structure/B358899.png)
![{2-[(3-Methylbutyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B358901.png)
![{2-[(Furan-2-ylmethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B358904.png)
![{2-Oxo-2-[(2-phenylethyl)amino]ethoxy}acetic acid](/img/structure/B358907.png)
![5-[4-(Ethoxycarbonyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B358909.png)
